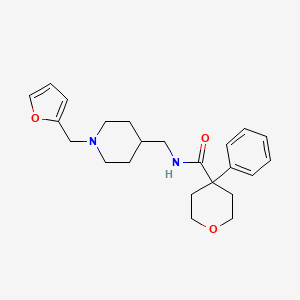![molecular formula C23H30N6O2 B2976751 8-(3-(dimethylamino)propyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 922445-58-7](/img/structure/B2976751.png)
8-(3-(dimethylamino)propyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to contain a dimethylaminopropyl group, which is a common moiety in many chemical compounds . Dimethylaminopropylamine (DMAPA) is a diamine used in the preparation of some surfactants, such as cocamidopropyl betaine, which is an ingredient in many personal care products including soaps, shampoos, and cosmetics .
Synthesis Analysis
DMAPA is commonly produced commercially via the reaction between dimethylamine and acrylonitrile (a Michael reaction) to produce dimethylaminopropionitrile. A subsequent hydrogenation step yields DMAPA .Molecular Structure Analysis
The molecular formula for DMAPA is C5H14N2 . It has a molar mass of 102.18 g/mol .Chemical Reactions Analysis
DMAPA is readily converted to the mustard dimethylaminopropyl-3-chloride, a powerful alkylating agent .Physical And Chemical Properties Analysis
DMAPA is a colorless liquid with a fishy, ammoniacal odor. It has a density of 812 mg/mL and a boiling point of 132.1 °C . It has a refractive index of 1.435-1.436 .Scientific Research Applications
Macromolecular Adduct Formation and Metabolism Studies :Research involving heterocyclic amines, such as those formed during the cooking of meat and fish, provides insights into the formation of DNA and protein adducts. These compounds are genotoxic and carcinogenic in animal models, leading to studies using accelerator mass spectrometry (AMS) to measure the formation of these adducts at low doses in both humans and rodents. These studies reveal differences in metabolite profiles and adduct formation between species, highlighting the importance of understanding the metabolism and potential toxicological effects of such compounds in humans (Turteltaub et al., 1999).
Neuroprotection Studies :Compounds with structures similar to caffeine have been studied for their neuroprotective effects in models of neurodegenerative diseases, such as Parkinson's disease. Research has shown that caffeine and certain A2A adenosine receptor antagonists can attenuate neurotoxin-induced dopaminergic deficits, suggesting a role for these compounds in exploring treatments for Parkinson's disease and potentially highlighting the therapeutic applications of related compounds in neuroprotection (Chen et al., 2001).
Metabolic Disease Links :The microbiome's role in metabolic diseases has been a recent focus, with research identifying specific microbially produced metabolites, such as imidazole propionate, that impair insulin signaling and contribute to the pathogenesis of type 2 diabetes. This line of research underscores the importance of understanding how certain compounds, potentially including the one , might interact with metabolic pathways and influence disease processes (Koh et al., 2018).
Purine Metabolism Disorders :Studies on adenylosuccinate lyase deficiency, a disorder affecting purine nucleotide metabolism, shed light on the intricate pathways of purine synthesis and nucleotide interconversion. Such research can inform the potential therapeutic or diagnostic applications of compounds that interact with purine metabolism pathways, indicating a broader interest in understanding the roles of complex organic compounds in genetic metabolic disorders (Jurecka et al., 2008).
Histamine and Imidazole Metabolism :Research into the metabolism of histamine and related imidazole compounds in patients with intestinal disorders highlights the role of bacterial metabolism in the gut and its impact on systemic health. Such studies indicate the potential for compounds like the one to serve as markers or modulators of gastrointestinal health and disease (van der Heiden et al., 1972).
Safety and Hazards
properties
IUPAC Name |
6-[3-(dimethylamino)propyl]-4,7-dimethyl-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N6O2/c1-17-16-29-19-20(24-22(29)27(17)15-9-13-25(2)3)26(4)23(31)28(21(19)30)14-8-12-18-10-6-5-7-11-18/h5-7,10-11,16H,8-9,12-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQQMAGHECLBJKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCCN(C)C)N(C(=O)N(C3=O)CCCC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 42100401 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(4-Methoxybenzoyl)-6-[(3-methylphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2976669.png)


![[3-Nitro-5-(piperidin-1-ylcarbonyl)phenyl]amine](/img/structure/B2976672.png)
![benzyl 2-[(1E)-3-(morpholin-4-yl)prop-1-en-1-yl]pyrrolidine-1-carboxylate](/img/structure/B2976675.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-methylphenyl)amino]acetamide](/img/structure/B2976677.png)

![N-[5-(2-Chloro-benzyl)-thiazol-2-yl]-2-morpholin-4-yl-acetamide](/img/structure/B2976681.png)
![2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-nitrophenyl)acetamide](/img/structure/B2976684.png)
![2-(3,4-dimethylphenyl)-4-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}isoquinolin-1(2H)-one](/img/structure/B2976686.png)
![6-(6-Morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanoic acid](/img/structure/B2976687.png)


